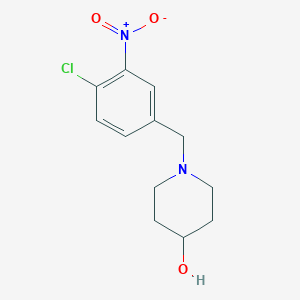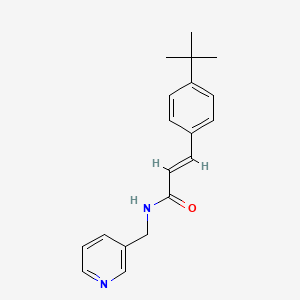![molecular formula C18H24ClN3O2 B5624317 N-[(2-chloro-3-pyridinyl)methyl]-1-cyclopentyl-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5624317.png)
N-[(2-chloro-3-pyridinyl)methyl]-1-cyclopentyl-N-methyl-6-oxo-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of substances with potential relevance in various chemical and pharmacological fields. Although specifics about this compound are not abundant in literature, research on related compounds provides insights into its potential characteristics and applications.
Synthesis Analysis
- A similar compound, cyclopenta[c]piperidines, was synthesized via cycloaddition of 5-chloro-6-methyl-3-phenyl-2H-1,4-oxazin-2-one with cyclopentene, followed by reductive opening of lactone-bridged adducts (Wu et al., 2000).
Molecular Structure Analysis
- The molecular structure of a related compound, chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II), was detailed using X-ray diffraction and NMR studies (Mulqi et al., 1982).
Chemical Reactions and Properties
- For compounds with similar structures, specific chemical reactions, such as aminomethylation, have been observed. For instance, Piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate underwent aminomethylation to form complex heterocycles (Dotsenko et al., 2012).
Physical Properties Analysis
- Physical properties of related compounds, like N-(chlorophenyl)pyridinecarboxamides, have been explored, showing various hydrogen bonding modes and molecular geometries (Gallagher et al., 2022).
Chemical Properties Analysis
- The chemical properties of structurally similar compounds, such as various piperidine and pyridine derivatives, have been synthesized and studied for their potential in various applications, indicating a broad range of chemical behaviors and interactions (Kambappa et al., 2017).
properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-1-cyclopentyl-N-methyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c1-21(11-13-5-4-10-20-17(13)19)18(24)14-8-9-16(23)22(12-14)15-6-2-3-7-15/h4-5,10,14-15H,2-3,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWIEIGIMXGZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)C(=O)C2CCC(=O)N(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-3-pyridinyl)methyl]-1-cyclopentyl-N-methyl-6-oxo-3-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5624250.png)
![2-(3-fluorophenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5624266.png)
![1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B5624273.png)


![2-methyl-4-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5624284.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3-thienyl)acetamide](/img/structure/B5624295.png)
![1-cyclopentyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5624297.png)
![2-anilino-N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5624301.png)

![1-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-4-methylquinolin-2(1H)-one](/img/structure/B5624312.png)
![2-[3-(1H-tetrazol-1-yl)propyl]phthalazin-1(2H)-one](/img/structure/B5624318.png)

![6-{2-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}nicotinic acid](/img/structure/B5624333.png)